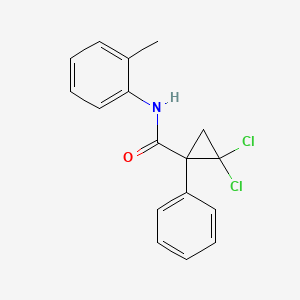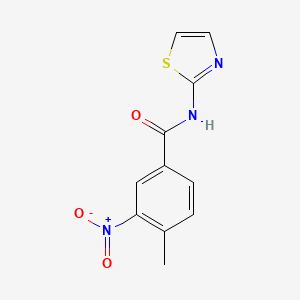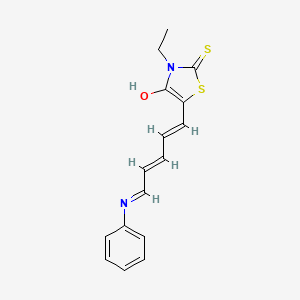![molecular formula C13H13BrHgNS+ B11103292 Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury](/img/structure/B11103292.png)
Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury is a complex organomercury compound It is characterized by the presence of a bromine atom, a thiazinoquinoline moiety, and a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury typically involves the following steps:
Formation of the thiazinoquinoline moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzothiazole, with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide in an organic solvent.
Mercuration: The final step involves the introduction of the mercury atom. This can be done by reacting the brominated thiazinoquinoline with a mercury salt, such as mercuric acetate, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction reactions: The mercury atom can undergo redox reactions, leading to changes in its oxidation state.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. These reactions typically occur under mild conditions in an organic solvent.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Complexation reactions: Ligands such as ethylenediamine or bipyridine can be used to form complexes with the mercury atom.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and reduction reactions: Products include mercury compounds with different oxidation states.
Complexation reactions: Products include metal-ligand complexes with varying coordination geometries.
Scientific Research Applications
Medicinal chemistry: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Materials science: Its ability to form complexes with other metals could make it useful in the development of new materials with specific properties.
Analytical chemistry: The compound could be used as a reagent or standard in various analytical techniques.
Mechanism of Action
The mechanism by which Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury exerts its effects depends on its interaction with molecular targets. The thiazinoquinoline moiety may interact with enzymes or receptors, while the mercury atom could form bonds with sulfur-containing biomolecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]zinc
- Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]cadmium
Uniqueness
Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical and biological properties. Compared to its zinc and cadmium analogs, the mercury compound may exhibit different reactivity and toxicity profiles, making it of particular interest in certain applications.
Properties
Molecular Formula |
C13H13BrHgNS+ |
|---|---|
Molecular Weight |
495.81 g/mol |
IUPAC Name |
bromo-[(2-methyl-4-thia-1-azoniatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)methyl]mercury |
InChI |
InChI=1S/C13H13NS.BrH.Hg/c1-13(2)9-15-11-7-3-5-10-6-4-8-14(13)12(10)11;;/h3-8H,1,9H2,2H3;1H;/q+1;;+1/p-1 |
InChI Key |
YBNVZEOHYFBEOX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CSC2=CC=CC3=C2[N+]1=CC=C3)C[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11103210.png)
![N-(2-oxo-2-{(2E)-2-[(3,5,5-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)methylidene]hydrazinyl}ethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11103215.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11103222.png)

![4-[2-(Diphenylphosphoryl)ethyl]pyridine](/img/structure/B11103234.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11103241.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate](/img/structure/B11103244.png)

![1-(2-hydroxyethyl)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B11103254.png)
![4-({3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11103255.png)

![2-Amino-2-[(octyloxy)methyl]propane-1,3-diol](/img/structure/B11103261.png)
![7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11103269.png)

